2,4,6-trifluoro-N-(propan-2-yl)aniline
Description
Overview of Polyfluorinated Aromatic Amine Derivatives in Contemporary Chemical Research
Polyfluorinated aromatic amines are a class of compounds that have garnered considerable attention in modern organic chemistry. The incorporation of fluorine atoms into an aromatic amine framework can dramatically alter a molecule's physicochemical properties. nih.govresearchgate.net Fluorine's high electronegativity and small size can influence lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable in several fields. researchgate.netmdpi.com
In medicinal chemistry , the strategic placement of fluorine is a widely used tactic to enhance the efficacy and pharmacokinetic profiles of drug candidates. nih.govresearchgate.net Fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life. nih.gov The introduction of fluorine can also modulate the basicity of the amine group, which is critical for drug-receptor interactions. mdpi.com Fluorinated anilines are precursors to a range of pharmaceuticals, including anticancer and antimicrobial agents. nih.govmdpi.com
In the agrochemical industry, polyfluorinated anilines are integral to the development of potent and selective herbicides and pesticides. nih.govnih.gov The stability of the carbon-fluorine bond contributes to the environmental persistence and efficacy of these agrochemicals. nih.gov
Furthermore, in materials science , these compounds are used in the synthesis of high-performance polymers and other advanced materials. mdpi.com The unique properties of fluorinated polymers, such as thermal stability and chemical resistance, are highly sought after. mdpi.comresearchgate.net
Significance of 2,4,6-Trisubstitution Patterns in Aniline (B41778) Chemistry
The 2,4,6-trisubstitution pattern on an aniline ring imparts specific steric and electronic properties to the molecule. This substitution pattern is significant for several reasons:
Steric Hindrance: The presence of substituents in the ortho (2 and 6) positions creates steric bulk around the amino group. This steric hindrance can influence the reactivity of the amine, potentially favoring certain reaction pathways over others. researchgate.netnumberanalytics.com For instance, it can hinder N-alkylation or acylation reactions. researchgate.net
Electronic Effects: The nature of the substituents at the 2, 4, and 6 positions significantly impacts the electron density on the nitrogen atom and the aromatic ring. Electron-withdrawing groups, such as fluorine, at these positions decrease the basicity of the aniline by pulling electron density away from the nitrogen atom. pearson.comquora.com Conversely, electron-donating groups increase basicity. pearson.comquora.com
The predictable influence of the 2,4,6-trisubstitution pattern makes it a valuable tool for fine-tuning the properties of aniline derivatives for specific applications. youtube.comrsc.orgnih.govresearchgate.net
Rationalizing the Research Focus on 2,4,6-Trifluoro-N-(propan-2-yl)aniline
While direct research on this compound is limited, a rationale for its investigation can be constructed by considering the combined effects of its structural features:
Trifluorinated Aromatic Core: The three fluorine atoms at the 2, 4, and 6 positions are strong electron-withdrawing groups. This is expected to significantly reduce the basicity of the aniline nitrogen compared to aniline itself. youtube.comlibretexts.org This low basicity could be advantageous in certain synthetic contexts where a non-nucleophilic, sterically defined amine is required.
N-Isopropyl Group: The isopropyl group attached to the nitrogen atom introduces additional steric bulk directly around the nitrogen. researchgate.netosti.govacs.org This, combined with the ortho-fluorine atoms, would create a highly hindered amino group. This steric shielding could be exploited to control reactivity and selectivity in chemical transformations. The isopropyl group is also a weak electron-donating group through induction, which might slightly counteract the electron-withdrawing effect of the fluorine atoms on the nitrogen's basicity, though the effect of the fluorine atoms is expected to be dominant.
Synergistic Effects: The combination of the electron-withdrawing trifluoroaromatic ring and the sterically demanding N-isopropyl group could lead to a molecule with unique reactivity. It could serve as a valuable building block for synthesizing complex molecules where precise control of steric and electronic factors is necessary. For example, it could be a precursor for ligands in coordination chemistry or for specialized monomers in polymer science.
The research focus on this molecule would likely be driven by the desire to understand the interplay of these effects and to explore its potential as a specialized building block in organic synthesis.
Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound
A comprehensive search of the scientific literature reveals a significant knowledge gap concerning this compound. While extensive research exists on its parent compound, 2,4,6-trifluoroaniline (B1293507), and on N-alkylanilines in general, there is a notable absence of studies specifically detailing the synthesis, properties, and applications of the N-isopropyl derivative.
The current research landscape is therefore defined by what is known about its constituent parts. We can infer potential synthetic routes, such as the N-alkylation of 2,4,6-trifluoroaniline with an isopropyl halide, but specific reaction conditions and yields are not documented. organic-chemistry.orgpsu.edu Similarly, while we can predict its general physicochemical properties based on its structure, experimental data is lacking.
The primary knowledge gaps include:
Validated Synthetic Protocols: The absence of a reported synthesis means that optimal conditions for its preparation are unknown.
Detailed Physicochemical Characterization: There is no available data on its melting point, boiling point, solubility, or spectroscopic characteristics (NMR, IR, MS).
Reactivity Studies: The reactivity of this highly sterically hindered and electronically modified aniline has not been explored.
Potential Applications: Without experimental data, its potential applications in medicinal chemistry, materials science, or as a synthetic intermediate remain speculative.
The lack of information on this compound presents a clear opportunity for future research to fill these knowledge gaps and to explore the potential of this unique molecule.
Interactive Data Tables
Below are interactive tables providing data for the related compounds, 2,4,6-Trifluoroaniline and N-Isopropylaniline, which can serve as a reference point for predicting the properties of this compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 363-81-5 | osha.govnih.gov |
| Molecular Formula | C₆H₄F₃N | nih.govorganic-chemistry.org |
| Molecular Weight | 147.10 g/mol | osha.govnih.gov |
| Melting Point | 33-37 °C | sigmaaldrich.com |
| Boiling Point | 153-155 °C | organic-chemistry.org |
| Solubility | Insoluble in water | chemicalbook.com |
| Property | Value | Reference |
|---|---|---|
| CAS Number | 768-52-5 | sigmaaldrich.com |
| Molecular Formula | C₉H₁₃N | osha.gov |
| Molecular Weight | 135.21 g/mol | sigmaaldrich.com |
| Boiling Point | 202 °C | osha.gov |
| Density | 0.934 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index (n20/D) | 1.539 | sigmaaldrich.comchemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
2,4,6-trifluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H10F3N/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5,13H,1-2H3 |
InChI Key |
RDMFFXVJURTFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 2,4,6 Trifluoro N Propan 2 Yl Aniline
Retrosynthetic Analysis and Fragment Disconnection Approaches for 2,4,6-Trifluoro-N-(propan-2-yl)aniline
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical disconnection is at the C-N bond between the aromatic ring and the isopropyl group. This approach suggests two primary synthetic strategies:
Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the formation of the C-N bond by reacting a trifluorinated aromatic precursor, activated towards nucleophilic attack, with isopropylamine (B41738). The disconnection identifies 1,2,3,5-tetrafluorobenzene (B1583067) or a 1-halo-2,4,6-trifluorobenzene as the aromatic precursor and isopropylamine as the nucleophile. The high degree of fluorination on the aromatic ring activates it for SNAr.
Strategy B: Reductive Amination : This strategy also forms the C-N bond but starts with a pre-formed aniline (B41778). The disconnection breaks the N-isopropyl bond to reveal 2,4,6-trifluoroaniline (B1293507) and acetone (B3395972) as the key precursors. This pathway involves the formation of an imine intermediate followed by reduction.
These two distinct approaches dictate the necessary precursors and the specific synthetic methodologies that can be employed to achieve the target molecule.
Synthesis of Key Precursors and Intermediates for the this compound Scaffold
The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.
The synthesis of the trifluorinated aromatic core is a critical first step for several potential routes. A key precursor is 2,4,6-trifluoroaniline itself, which can be prepared from commercially available starting materials. nih.gov Another important precursor for SNAr strategies is 1,2,3,5-tetrafluorobenzene.
One documented method to obtain a related trifluorinated precursor, 2,4,6-trifluorobenzylamine, involves a multi-step synthesis starting from pentachlorobenzonitrile. google.com This process includes a fluorination reaction, followed by dechlorination and reduction of the nitrile group. While this produces a benzylamine, the synthesis of the core trifluorophenylnitrile intermediate highlights a potential route to other trifluorinated aromatics.
| Starting Material | Key Transformation | Product | Reference |
| Pentachlorobenzonitrile | Fluorination with KF, then dechlorination and reduction | 2,4,6-Trifluorobenzylamine | google.com |
| Commercially available | - | 2,4,6-Trifluoroaniline | nih.govnih.gov |
Isopropylamine is a crucial nucleophile or precursor for the target molecule. Industrial production of isopropylamine is primarily achieved through two main methods. whamine.comwikipedia.org
Reductive Amination of Acetone : This is a common industrial method where acetone reacts with ammonia (B1221849) and hydrogen over a catalyst. whamine.comgoogle.com Various catalysts, such as copper-nickel-white clay, are employed at elevated temperatures and pressures. whamine.com
Amination of Isopropyl Alcohol : Isopropyl alcohol can be reacted with ammonia in the presence of a catalyst to produce isopropylamine. wikipedia.orgresearchgate.net This direct amination process offers an alternative route from a different starting material.
The table below summarizes typical conditions for the synthesis of isopropylamine.
| Method | Reactants | Catalyst | Temperature (°C) | Pressure | Yield | Reference |
| Acetone Hydrogenation Ammoniation | Acetone, Ammonia, Hydrogen | Copper-Nickel-White Clay | 150-220 | Normal Pressure | >90% (total amines) | whamine.com |
| Acetone Reduction Amination | Acetone, Ammonia, Hydrogen | Nickel-based catalyst | 70-130 | 0.1-0.5 MPa | - | google.com |
| Direct Amination of Alcohol | Isopropyl Alcohol, Ammonia | Cu-Ni-Zn-Mg/Al2O3 | ~200 | ~1.72 MPa | 95% selectivity | wikipedia.orgresearchgate.net |
Direct Amination Approaches to this compound
The final step in the synthesis involves the formation of the C-N bond to assemble the target molecule.
Nucleophilic aromatic substitution is a powerful method for functionalizing electron-deficient aromatic rings. tib.eu Polyfluorinated arenes are particularly well-suited for SNAr reactions because the highly electronegative fluorine atoms activate the ring towards nucleophilic attack. nih.gov
In the context of synthesizing this compound, a plausible SNAr strategy would involve the reaction of 1,2,3,5-tetrafluorobenzene with isopropylamine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen fluoride (B91410) generated. The fluorine atom at the C1 position (para to two other fluorine atoms) is the most likely to be displaced due to the combined activating effect of the other fluorine atoms.
| Aryl Precursor | Nucleophile | Base | Solvent | Expected Product | Reference Principle |
| 1,2,3,5-Tetrafluorobenzene | Isopropylamine | K2CO3 or Et3N | DMF or DMSO | This compound | nih.gov |
| 1-Chloro-2,4,6-trifluorobenzene | Isopropylamine | K2CO3 or Et3N | DMF or DMSO | This compound | researchgate.net |
The regioselectivity of the substitution is generally high in such systems, favoring displacement of the fluorine atom that is most activated by the electron-withdrawing groups.
Reductive amination is a highly efficient and widely used method for forming C-N bonds, particularly in the synthesis of secondary and tertiary amines. researchgate.net This pathway involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, this strategy would involve the reaction of 2,4,6-trifluoroaniline with acetone. A variety of reducing agents can be employed, ranging from borohydride (B1222165) reagents to catalytic hydrogenation. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the aromatic ring. Amine-borane complexes have also been developed as effective reagents for reductive aminations. purdue.edu
| Amine Precursor | Carbonyl Compound | Reducing Agent | Typical Conditions | Reference Principle |
| 2,4,6-Trifluoroaniline | Acetone | Sodium triacetoxyborohydride (B8407120) (STAB) | Acidic catalyst (e.g., AcOH), DCE | researchgate.net |
| 2,4,6-Trifluoroaniline | Acetone | Sodium cyanoborohydride (NaBH3CN) | Methanol, pH control | researchgate.net |
| 2,4,6-Trifluoroaniline | Acetone | H2, Pd/C | Ethanol, elevated pressure | nih.gov |
| 2,4,6-Trifluoroaniline | Acetone | Amine-borane complex (e.g., TFAB-ammonia) | THF | purdue.edu |
This approach offers a direct and often high-yielding route to the target N-isopropyl aniline derivative from readily available precursors.
Cross-Coupling Methodologies for C–N Bond Formation in Anilines
Cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds, including the crucial C–N linkage in anilines.
The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the synthesis of C–N bonds. wikipedia.org This methodology's broad substrate scope and functional group tolerance have made it a cornerstone of modern synthetic chemistry. wikipedia.org The reaction mechanism typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst. wikipedia.org
For the synthesis of sterically hindered and electronically deactivated substrates like analogues of this compound, the choice of ligand is critical. The development of sterically demanding and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in overcoming the challenges associated with these difficult couplings. wikipedia.org These ligands facilitate the key steps of the catalytic cycle, particularly the reductive elimination, which can be the rate-limiting step for electron-deficient anilines. nih.govnih.gov
The synthesis of fluorinated anilines via palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has been reported. nih.govnih.gov While the target molecule itself is a secondary aniline, the principles apply to the coupling of isopropylamine with 1-halo-2,4,6-trifluorobenzene. The electron-withdrawing nature of the fluorine atoms on the aryl ring can make the aryl halide more reactive towards oxidative addition but can hinder the final reductive elimination step. The use of specialized ligands and carefully optimized reaction conditions is therefore essential for achieving high yields.
Below is an interactive data table summarizing typical conditions for the Buchwald-Hartwig amination of aryl halides with amines, which can be adapted for the synthesis of this compound analogues.
| Parameter | Typical Conditions |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos, JohnPhos |
| Base | NaOtBu, KOtBu, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature (°C) | 80-120 |
| Aryl Halide | Ar-Br, Ar-Cl, Ar-I |
| Amine | Isopropylamine |
Copper-mediated C–N bond formation, particularly the Ullmann condensation and the related Goldberg reaction, represents an older but still valuable strategy for the synthesis of aryl amines. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using soluble copper salts and various ligands, allowing for milder reaction conditions. wikipedia.org
The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide generally accelerates the reaction. wikipedia.org This makes highly fluorinated substrates, such as 1-halo-2,4,6-trifluorobenzene, potentially good candidates for this type of coupling.
For the synthesis of this compound, a copper-catalyzed reaction between 1-iodo-2,4,6-trifluorobenzene and isopropylamine could be envisioned. The choice of the copper source (e.g., CuI, Cu₂O), ligand (e.g., phenanthroline, diamines), and solvent is crucial for optimizing the reaction yield and minimizing side products. researchgate.net
The following interactive data table outlines representative conditions for copper-mediated amination reactions.
| Parameter | Typical Conditions |
| Copper Source | CuI, Cu₂O, Cu(acac)₂ |
| Ligand | 1,10-Phenanthroline, DMEDA |
| Base | K₂CO₃, K₃PO₄ |
| Solvent | DMF, NMP, Pyridine |
| Temperature (°C) | 100-200 |
| Aryl Halide | Ar-I, Ar-Br |
| Amine | Isopropylamine |
Novel and Green Synthetic Approaches to this compound and Its Derivatives
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. Mechanochemistry and photoredox catalysis are at the forefront of these efforts, offering alternatives to traditional solvent-based, thermally driven reactions.
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free approach to synthesis. nih.govresearchgate.netmdpi.com This technique can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through conventional solution-phase methods. nih.govresearchgate.netmdpi.com
The synthesis of fluorinated imines, which are direct precursors to secondary anilines like this compound via reduction, has been successfully demonstrated using mechanochemical methods. nih.govresearchgate.netmdpi.com For instance, the manual grinding of fluorinated aldehydes with various anilines at room temperature can produce the corresponding imines in excellent yields within minutes. nih.govresearchgate.netmdpi.com A similar strategy could be envisioned for the reaction of 2,4,6-trifluorobenzaldehyde (B1297852) with isopropylamine to form the corresponding imine, which can then be reduced to the target aniline. This two-step, one-pot mechanochemical process would represent a highly efficient and green synthetic route. beilstein-journals.org
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions. mdpi.comdntb.gov.uaresearchgate.net This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates. mdpi.comdntb.gov.uaresearchgate.net
In the context of fluorinated aniline synthesis, photoredox catalysis has been employed for the direct C-H functionalization of anilines with fluorinated groups. researchgate.net For the synthesis of the target molecule, a photoredox-catalyzed C–N coupling could be a viable approach. For example, a photocatalyst could be used to activate an aryl halide, such as 1-halo-2,4,6-trifluorobenzene, towards reaction with isopropylamine. Alternatively, photocatalytic methods could be employed in the synthesis of precursors to the target molecule. The use of organic dyes as photocatalysts offers a more sustainable and cost-effective alternative to transition-metal-based catalysts. researchgate.net
Optimization of Reaction Conditions and Process Development for Scalable Production
The transition from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several key parameters would need to be considered.
A design of experiments (DOE) approach is often employed to systematically investigate the effects of multiple variables on the reaction outcome. nih.gov For a palladium-catalyzed amination, these variables could include:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for economic viability.
Ligand-to-Metal Ratio: This ratio can significantly impact catalyst stability and activity.
Base Equivalents and Type: The choice and amount of base can affect reaction rate and selectivity.
Solvent: The solvent can influence solubility, reaction rate, and product isolation.
Temperature and Reaction Time: These parameters need to be optimized to ensure complete conversion while minimizing decomposition and side reactions.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Conformational Isomerism Probing via Vibrational Analysis
Vibrational analysis, utilizing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for investigating the conformational isomers of 2,4,6-trifluoro-N-(propan-2-yl)aniline. The molecule's flexibility, primarily due to the rotation around the C(phenyl)-N and N-C(isopropyl) bonds, can give rise to different stable conformers in the gaseous, liquid, or solid state.
The vibrational spectra of aniline (B41778) derivatives are sensitive to substituent effects and conformational changes. researchgate.net For this compound, key vibrational modes would be particularly informative:
N-H Stretching: The frequency of the N-H stretching vibration, typically observed in the 3300-3500 cm⁻¹ region, is highly sensitive to its environment. Changes in this frequency can indicate the presence or absence of intra- and intermolecular hydrogen bonding, which may differ between conformers.
C-N Stretching: The stretching vibrations of the C(phenyl)-N and N-C(isopropyl) bonds are expected in the fingerprint region (1200-1400 cm⁻¹). The exact frequencies and coupling of these modes would be influenced by the dihedral angle between the aromatic ring and the N-isopropyl group, thus helping to distinguish between different rotational isomers.
Ring Vibrations: The characteristic C-C stretching vibrations of the benzene (B151609) ring (around 1400-1650 cm⁻¹) can also shift depending on the electronic effects of the N-(propan-2-yl) group in different orientations. researchgate.net
To conclusively assign vibrational modes to specific conformers, experimental spectra are often paired with quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netnih.gov By calculating the theoretical vibrational frequencies for different optimized geometries (potential conformers), a direct comparison with experimental FTIR and Raman data allows for the identification of the most stable conformer(s) present in the sample.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₉F₃N), the theoretical exact mass can be calculated. This precise mass measurement, typically with an error of less than 5 ppm, allows for unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. unimi.it
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Total Exact Mass | 187.068708 |
Elucidation of Fragmentation Mechanisms of this compound
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) of this compound would undergo characteristic fragmentation, providing structural information. The fragmentation pathways for N-alkylanilines are well-understood and typically dominated by cleavages adjacent to the nitrogen atom. libretexts.orgnih.gov
Key expected fragmentation pathways include:
Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of a C-C bond alpha to the nitrogen atom. libretexts.org For the N-(propan-2-yl) group, this would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable iminium cation. This fragment [M-15]⁺ would likely be the base peak in the mass spectrum.
C₉H₉F₃N⁺˙ → [C₈H₆F₃N]⁺ + •CH₃
Benzylic Cleavage: Cleavage of the entire isopropyl group can occur via the breaking of the N-C(isopropyl) bond, leading to the formation of the 2,4,6-trifluoroaniline (B1293507) radical cation.
Rearrangements and Ring Fragmentation: Subsequent fragmentation could involve rearrangements and loss of small neutral molecules like HCN or fluorine radicals from the aromatic ring, characteristic of aromatic compounds.
The systematic analysis of these fragment ions and their relative abundances allows for the confident structural confirmation of the title compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Methodologies and Refinement
To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound must first be grown, typically by slow evaporation from a suitable solvent. The crystal is then mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). nih.gov
The data collection process involves rotating the crystal while irradiating it with X-rays and recording the diffraction pattern. The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods, and subsequently refined by full-matrix least-squares on F². nih.gov In the refinement stage, the positions and anisotropic displacement parameters of all non-hydrogen atoms are adjusted to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model. nih.gov
| Parameter | Example Value |
|---|---|
| Chemical formula | C₉H₉F₃N |
| Formula weight | 188.17 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Temperature | 150(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Reflections collected | ~5000 |
| Independent reflections | ~1500 |
| Final R indices [I > 2σ(I)] | R₁ = ~0.04, wR₂ = ~0.10 |
Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions
The refined crystal structure provides detailed insight into how molecules of this compound pack in the crystal lattice. The analysis focuses on identifying and characterizing all significant intermolecular interactions that stabilize the crystal structure. researchgate.net
For this compound, the following interactions are anticipated:
N-H···F/N-H···N Hydrogen Bonding: The amine proton is a hydrogen bond donor. It can form hydrogen bonds with either the fluorine atoms of a neighboring molecule (N-H···F) or the nitrogen atom (N-H···N). nih.gov The presence of three electron-withdrawing fluorine atoms enhances the acidity of the N-H proton, potentially favoring stronger hydrogen bonds. researchgate.net
π-π Stacking: The trifluorophenyl rings may engage in π-π stacking interactions, although these might be weakened or offset due to the electron-withdrawing nature of the fluorine atoms.
Despite a comprehensive search of scientific literature, no specific experimental or theoretical studies detailing the UV-Vis spectroscopic properties of this compound could be located. As a result, data regarding its electronic transitions and optical properties, including absorption maxima (λmax) and molar absorptivity (ε), are not available in the public domain.
Therefore, the requested section on "UV-Vis Spectroscopy for Electronic Transitions and Optical Properties" and the associated data tables for this specific compound cannot be generated at this time.
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational methods that are routinely applied to understand the structural, electronic, and dynamic properties of molecules, this particular substituted aniline has not been the subject of detailed published research. Consequently, a comprehensive article focusing solely on its computational and theoretical investigations, as per the specified detailed outline, cannot be generated at this time due to the absence of requisite scientific data.
Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular behavior. Techniques such as Density Functional Theory (DFT) and ab initio methods are fundamental for exploring the quantum mechanical properties of molecules. These methods are essential for:
Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional structure of a molecule and mapping its conformational energy landscape.
Electronic Structure Analysis: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity, kinetic stability, and electronic transitions.
Molecular Electrostatic Potential (MEP): Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: Investigating charge transfer and intermolecular interactions.
Furthermore, computational methods are invaluable for predicting spectroscopic parameters (NMR, IR, UV-Vis), which aids in the interpretation of experimental data. Molecular Dynamics (MD) simulations offer a way to study the conformational dynamics of molecules over time and to understand the influence of solvents on their behavior.
While a study on the closely related compound, 2,4,6-trifluoroaniline, has been conducted using DFT to investigate its adsorption onto various nanocages, this research does not include the N-propan-2-yl substitution that defines the target molecule. The presence of the isopropyl group on the nitrogen atom would significantly alter the molecule's steric and electronic properties, including its conformational preferences, orbital energies, and potential for intermolecular interactions. Therefore, the data from studies on 2,4,6-trifluoroaniline or other substituted anilines cannot be extrapolated to accurately describe this compound.
The creation of a scientifically accurate and detailed article as requested would require dedicated computational studies to be performed on this compound. Such research would need to generate the specific data points for each of the outlined sections, from quantum chemical calculations to molecular dynamics simulations. Until such research is published, the computational and theoretical profile of this compound remains uncharacterized in the scientific domain.
Computational Chemistry and Theoretical Investigations of 2,4,6 Trifluoro N Propan 2 Yl Aniline
Reactivity Prediction and Mechanistic Modeling of Transformations involving 2,4,6-trifluoro-N-(propan-2-yl)aniline
Detailed computational studies specifically predicting the reactivity and modeling transformation mechanisms for this compound are not extensively available in the reviewed literature. However, theoretical investigations into related fluorinated and substituted anilines provide a framework for predicting its chemical behavior.
Computational methods such as Density Functional Theory (DFT) are powerful tools for modeling the reactivity of complex organic molecules. For substituted anilines, these models can elucidate reaction pathways, determine activation energies, and predict the regioselectivity of various transformations. For instance, studies on similar compounds, like 2,4,6-trinitrotoluene (TNT), have utilized DFT to investigate hydrolysis mechanisms, including Meisenheimer complex formation, nucleophilic aromatic substitution, and proton abstraction, calculating the reaction energies and activation barriers for each step. nih.govresearchgate.net
The reactivity of this compound is expected to be significantly influenced by the electronic properties of its substituents. The three fluorine atoms are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring. This effect makes the aniline (B41778) nitrogen less basic and can influence the sites of electrophilic attack. The N-(propan-2-yl) group, conversely, is an electron-donating group that can modulate this effect. Quantum chemical calculations could precisely map the electrostatic potential surface of the molecule, identifying regions susceptible to nucleophilic or electrophilic attack.
Mechanistic modeling for transformations would likely involve calculating the geometries of transition states and intermediates. For example, in a potential electrophilic aromatic substitution reaction, DFT calculations could compare the energy barriers for substitution at the remaining unsubstituted carbon positions (3 and 5), thereby predicting the most likely product. Similarly, reactions involving the amine group, such as oxidation or derivatization, could be modeled to understand the reaction mechanism and kinetics.
Investigation of Intramolecular Interactions, including N−H···F Hydrogen Bonding
The presence of ortho-fluorine atoms relative to the N-(propan-2-yl)amino group in this compound creates the potential for a significant intramolecular hydrogen bond between the amine proton (N-H) and an adjacent fluorine atom (F). This type of N−H···F interaction has been the subject of both experimental and theoretical investigation in various fluorinated aromatic systems. nih.govresearchgate.netescholarship.orgnih.gov
Computational chemistry offers a detailed view of such weak interactions. A combination of methods, including DFT calculations, can be used to characterize the geometry and strength of this hydrogen bond. nih.govresearchgate.netescholarship.orgnih.gov Key parameters derived from these calculations would include:
The H···F bond distance
The N−H···F bond angle
The vibrational frequency shift of the N-H bond
The interaction energy
In related molecular scaffolds, such as 4-anilino-5-fluoroquinazolines, the N−H···F interaction is observable via NMR spectroscopy through spin-spin coupling, and its presence is corroborated by DFT calculations. nih.govresearchgate.netescholarship.orgnih.gov For this compound, theoretical models would likely predict a preferred conformation where the N-H bond is oriented towards one of the ortho-fluorine atoms to maximize this stabilizing interaction. The calculated distance for this bond is expected to be significantly shorter than the sum of the van der Waals radii of hydrogen and fluorine.
The table below presents hypothetical, yet plausible, data that would be expected from a DFT calculation on this compound, based on findings for similar structures in the literature.
| Parameter | Predicted Value | Method of Determination |
| H···F Distance | ~2.0 - 2.2 Å | DFT Geometry Optimization |
| N−H···F Angle | ~130° - 140° | DFT Geometry Optimization |
| N-H Vibrational Frequency Shift | Red shift of 30-50 cm⁻¹ | DFT Frequency Calculation |
| Interaction Energy | -2 to -4 kcal/mol | DFT Energy Calculation |
These theoretical investigations are crucial for understanding the subtle non-covalent forces that dictate molecular conformation and properties, which are often difficult to probe experimentally.
Reactivity, Reaction Mechanisms, and Transformational Chemistry of 2,4,6 Trifluoro N Propan 2 Yl Aniline
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying fluoroaromatic compounds. nih.gov In the context of 2,4,6-trifluoro-N-(propan-2-yl)aniline, the fluorine atoms act as leaving groups when the aromatic ring is attacked by a nucleophile. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of multiple fluorine atoms significantly activates the ring towards this type of substitution.
Recent studies have also highlighted the possibility of a concerted SNAr mechanism, where the bond-making and bond-breaking steps occur in a single transition state, particularly in the absence of strong electron-withdrawing groups that would stabilize a Meisenheimer intermediate. nih.govnih.gov
Regioselectivity and Mechanistic Pathways Influenced by Fluorine Substituents
The regioselectivity of SNAr reactions on polyfluorinated aromatic rings is a critical aspect of their chemistry. In this compound, the fluorine atoms are positioned ortho and para to the N-(propan-2-yl)amino group. While the amino group is typically an activating group for electrophilic aromatic substitution, its influence in SNAr can be more complex. The fluorine atoms themselves are strongly electron-withdrawing, making the ring susceptible to nucleophilic attack.
Generally, nucleophilic attack is favored at the para position due to steric hindrance from the bulky N-(propan-2-yl)amino group at the ortho positions. wuxiapptec.com The negative charge of the intermediate Meisenheimer complex can be effectively delocalized by the remaining fluorine atoms and the nitrogen of the amino group. libretexts.org The specific outcome of the reaction can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, harder nucleophiles may favor attack at the position with the lowest electron density, while softer nucleophiles might be more influenced by the energy of the lowest unoccupied molecular orbital (LUMO). wuxiapptec.com
Computational models, such as those using density functional theory (DFT), have become increasingly valuable in predicting the regioselectivity of SNAr reactions by calculating the activation energies for substitution at different positions. researchgate.netchemrxiv.org These models often consider factors like the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon atoms undergoing substitution. chemrxiv.org
Kinetic and Thermodynamic Studies of SNAr Reactions
Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism. The rate of reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the solvent. Fluorine is a relatively poor leaving group compared to other halogens in many contexts, but in SNAr reactions, the high electronegativity of fluorine strongly activates the aromatic ring to nucleophilic attack, often making fluoroarenes suitable substrates. nih.gov
Reactions of the Amine Functionality of this compound
The secondary amine group in this compound is a versatile functional handle for a variety of chemical transformations.
Alkylation and Acylation Reactions
The nitrogen atom of the amine group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides. These reactions are analogous to the well-established Friedel-Crafts alkylation and acylation reactions, although in this context, they occur at the amine nitrogen rather than the aromatic ring. libretexts.orgmasterorganicchemistry.com
Alkylation: Reaction with an alkyl halide (R-X) in the presence of a base leads to the formation of a tertiary amine. The base is required to neutralize the hydrogen halide (H-X) that is formed as a byproduct.
Acylation: Reaction with an acyl halide (RCO-X) or an acid anhydride ((RCO)2O) yields an amide. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine, which serves to catalyze the reaction and neutralize the acid byproduct. researchgate.net
It is important to note that Friedel-Crafts reactions directly on the aromatic ring of this compound are generally not feasible. The amino group can react with the Lewis acid catalyst, leading to a positively charged substituent that deactivates the ring towards electrophilic attack. libretexts.org
Condensation Reactions, including Imine Formation
The secondary amine of this compound can participate in condensation reactions with carbonyl compounds. However, the formation of a stable imine (a compound containing a C=N double bond) from a secondary amine is not a direct process. The initial reaction between a secondary amine and an aldehyde or ketone forms a carbinolamine intermediate. rsc.org This intermediate can then dehydrate to form an enamine if there is a proton on the α-carbon of the original amine's alkyl group, or an iminium ion.
The direct formation of a neutral imine typically requires a primary amine. nih.govnih.gov The reaction of this compound with an aldehyde or ketone would lead to the formation of an iminium ion, which is a positively charged species with a C=N+R2 structure. These iminium ions are reactive intermediates that can participate in subsequent reactions.
The general mechanism for imine formation from a primary amine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and subsequent elimination of a water molecule. rsc.org
Oxidation and Reduction Pathways
The amine functionality and the fluorinated aromatic ring can undergo both oxidation and reduction reactions, although the specific conditions required can vary significantly.
Oxidation: Secondary amines can be oxidized to a variety of products depending on the oxidizing agent and reaction conditions. Possible products include hydroxylamines, nitrones, or, with stronger oxidizing agents, cleavage of the N-alkyl bond. The electron-withdrawing nature of the trifluorophenyl group may influence the susceptibility of the amine to oxidation.
Reduction: While the amine group is already in a reduced state, the aromatic ring can potentially be reduced under certain conditions, such as catalytic hydrogenation at high pressure and temperature. However, this is often a challenging transformation due to the stability of the aromatic system. More commonly, reduction reactions are relevant to derivatives of this compound, for example, the reduction of a nitro group that has been introduced onto the ring via an SNAr reaction.
Electrophilic Aromatic Substitution (EAS) Tendencies and Limitations
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of the N-(propan-2-yl) group and the three fluorine substituents on the aromatic ring. The N-(propan-2-yl) group, being an alkylamino functionality, is a potent activating group and directs incoming electrophiles to the ortho and para positions. This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic π-system through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution process. byjus.com
However, in the case of this compound, the ortho and para positions relative to the activating amino group are already occupied by fluorine atoms. This substitution pattern presents a significant steric and electronic barrier to further electrophilic attack.
Consequently, electrophilic aromatic substitution on this compound is expected to be severely limited. The positions that would typically be most reactive due to the directing influence of the amino group are blocked. The remaining unsubstituted positions (3 and 5) are meta to the strongly activating amino group and ortho and para to the deactivating fluorine atoms, creating a complex and generally unfavorable electronic environment for electrophilic substitution.
Table 1: Predicted Effects of Substituents on Electrophilic Aromatic Substitution in this compound
| Substituent | Position | Electronic Effect | Directing Influence | Overall Impact on EAS |
| -NH(CH(CH₃)₂) | 1 | Activating (+R > -I) | ortho, para | Increases reactivity at positions 2, 4, 6 (which are substituted) |
| -F | 2, 4, 6 | Deactivating (-I > +R) | ortho, para | Decreases overall ring reactivity |
Due to these combined factors, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are anticipated to be challenging and may require harsh reaction conditions, if they proceed at all. wikipedia.org The high degree of fluorination, coupled with the substitution pattern, renders the aromatic ring of this compound exceptionally resistant to further electrophilic substitution.
Radical Reactions and Mechanistic Pathways (e.g., photoinduced reactions)
While electrophilic aromatic substitution is likely disfavored, this compound may participate in radical reactions, particularly those initiated by photochemical methods. The electron-rich nature of the aniline (B41778) derivative makes it a suitable substrate for reactions involving electrophilic radicals.
Photoinduced reactions offer a milder alternative to traditional thermal methods for generating radical species. In a general mechanistic pathway for a photoinduced radical substitution on an aniline derivative, a photocatalyst, upon absorption of visible light, can facilitate the generation of a radical species from a suitable precursor. This radical can then attack the aromatic ring.
For instance, in photoinduced fluoroalkylation reactions of anilines, a photocatalyst can initiate a single electron transfer (SET) process. acs.orgnih.gov A proposed general mechanism, which could be applicable to this compound, is as follows:
Excitation of Photocatalyst: A photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*).
Radical Generation: The excited photocatalyst can then interact with a radical precursor (e.g., a fluoroalkyl iodide) to generate a fluoroalkyl radical (RF•) through an electron transfer process.
Radical Addition: The electrophilic RF• radical adds to the electron-rich aniline ring, forming a cyclohexadienyl radical intermediate.
Oxidation and Deprotonation: This radical intermediate is then oxidized to a carbocation, which subsequently loses a proton to restore aromaticity and yield the substituted product.
Alternatively, an electron donor-acceptor (EDA) complex can form between the aniline (donor) and a suitable fluoroalkyl reagent (acceptor). Photoexcitation of this EDA complex can directly lead to the formation of a radical cation of the aniline and a fluoroalkyl radical, initiating the substitution cascade. acs.orgnih.gov
Derivatization Strategies and Analog Synthesis Based on 2,4,6 Trifluoro N Propan 2 Yl Aniline
Synthesis of N-Substituted Derivatives of 2,4,6-Trifluoro-N-(propan-2-yl)aniline
The secondary amine in this compound is a prime site for further functionalization through N-alkylation and N-acylation reactions. These modifications can introduce a variety of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties.
N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom can further increase the steric hindrance around the amino functionality. This can be achieved through reactions with alkyl halides, tosylates, or other alkylating agents in the presence of a suitable base to deprotonate the secondary amine. The choice of base and reaction conditions is crucial to overcome the reduced nucleophilicity of the nitrogen atom due to the electron-withdrawing fluorine atoms on the aromatic ring.
N-Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides provides access to a range of amide derivatives. These amides are generally more stable and can serve as protecting groups or introduce new functional moieties. The reactivity in acylation reactions is also influenced by the electronic effects of the trifluorinated ring.
| Reagent | Reaction Type | Product Class | Potential Substituents (R) |
| R-X (Alkyl halide) | N-Alkylation | Tertiary Amines | Methyl, Ethyl, Benzyl, etc. |
| R-COCl (Acyl chloride) | N-Acylation | Amides | Acetyl, Benzoyl, etc. |
| (RCO)₂O (Anhydride) | N-Acylation | Amides | Acetyl, Propionyl, etc. |
Functionalization of the Isopropyl Group
While direct functionalization of the isopropyl group presents a greater challenge due to the stability of C-H bonds, several strategies can be envisioned. Radical-mediated reactions, for instance, could potentially introduce functionality at the tertiary carbon of the isopropyl group. Oxidative methods might also be employed, although careful control of reaction conditions would be necessary to avoid degradation of the aniline (B41778) moiety.
Another approach involves the use of starting materials where the isopropyl group is already functionalized prior to its introduction onto the aniline nitrogen. For example, using a functionalized propan-2-yl derivative in the initial synthesis of the parent compound would provide a handle for further modifications.
Introduction of Additional Functional Groups onto the Aromatic Ring
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or sulfonation would require harsh conditions and may result in low yields. The strong electron-withdrawing nature of the three fluorine atoms makes the ring electron-deficient and thus less susceptible to attack by electrophiles.
Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution. A strong nucleophile could potentially displace one of the fluorine atoms, particularly those at the ortho positions (2 and 6), which are activated by the amino group. However, the steric hindrance from the isopropyl group might influence the regioselectivity of such reactions.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. mit.edumdpi.combeilstein-journals.org This would typically require prior functionalization of the aromatic ring with a suitable leaving group, such as bromine or iodine, which could be introduced via electrophilic halogenation.
| Reaction Type | Reagent/Catalyst | Potential Functional Groups Introduced |
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Bromination | Br₂/FeBr₃ | -Br |
| Suzuki Coupling | R-B(OH)₂ / Pd catalyst | Aryl, Alkyl |
| Buchwald-Hartwig Amination | R₂NH / Pd catalyst | -NR₂ |
Design and Synthesis of Hindered Amine Analogues
The steric bulk provided by the ortho-fluorine atoms and the N-isopropyl group classifies this compound as a hindered amine. The synthesis of analogs with even greater steric hindrance can be achieved by introducing bulkier substituents at the nitrogen atom or on the aromatic ring.
For instance, replacing the N-isopropyl group with larger alkyl groups like tert-butyl or cyclohexyl would significantly increase the steric crowding around the nitrogen. Similarly, the introduction of bulky groups at the remaining positions on the aromatic ring (positions 3 and 5) would further encumber the amino functionality. The synthesis of such sterically demanding anilines can be challenging and may require specialized synthetic methods, such as copper-catalyzed three-component coupling reactions or multi-step sequences involving protection-deprotection strategies. acs.orgresearchgate.netnih.gov
Structure-Reactivity and Structure-Property Relationships in Analog Series
The systematic derivatization of this compound allows for the investigation of structure-reactivity and structure-property relationships (QSPR).
Electronic Effects: The number and position of fluorine atoms on the aromatic ring have a profound impact on the basicity of the aniline nitrogen. The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen, thereby reducing its basicity. Further substitution on the aromatic ring with either electron-donating or electron-withdrawing groups can modulate this effect. Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that toxicity can be correlated with Hammett sigma constants and hydrogen bonding capacity. nih.govresearchgate.net
Steric Effects: The steric hindrance provided by the N-isopropyl group and the ortho-fluorine atoms influences the accessibility of the nitrogen lone pair and the planarity of the molecule. This can affect the molecule's ability to act as a ligand in coordination chemistry or to interact with biological targets. Increasing the steric bulk of the N-substituent would be expected to further decrease the nucleophilicity of the amine and potentially alter its conformational preferences. The steric effect of an isopropyl group can influence the formation of hydrogen-bonded complexes. acs.org
By creating a library of analogs with systematic variations in their electronic and steric profiles, it is possible to develop a deeper understanding of how these molecular features govern the chemical reactivity and physical properties of this class of compounds.
Environmental Fate and Degradation Studies Academic Perspective
Photodegradation Mechanisms of Fluorinated Anilines under Simulated Environmental Conditions
The photodegradation of 2,4,6-trifluoro-N-(propan-2-yl)aniline in the environment is anticipated to be influenced by its N-isopropylaniline and trifluoroaniline components. For N-isopropylaniline, the primary atmospheric degradation pathway is expected to be its reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 6 hours, suggesting a relatively rapid degradation in the vapor phase. nih.gov Given that aniline (B41778) absorbs UV light at wavelengths greater than 290 nm, it is probable that N-substituted anilines like this compound will also absorb light in the environmental UV spectrum, potentially leading to direct photolysis. nih.gov
For halogenated anilines, photochemistry can be a significant degradation route. researchgate.net The degradation of related compounds, such as short-chain chlorinated paraffins, has been shown to be initiated by hydroxyl radicals generated under UV irradiation. nih.gov This suggests that indirect photolysis involving reactive oxygen species could play a role in the degradation of this compound in aquatic environments.
| Compound | Degradation Pathway | Half-life | Conditions |
| N-Isopropylaniline | Reaction with hydroxyl radicals | ~6 hours (estimated) | Atmospheric vapor phase |
Biotransformation Pathways and Metabolite Identification in Model Systems
The biotransformation of this compound is likely to involve pathways observed for both fluorinated anilines and N-alkylanilines. Studies on fluorinated aniline derivatives have identified microsomal NADPH-dependent dehalogenation as a key biotransformation route, proceeding via at least three different pathways. nih.gov One major pathway involves monooxygenation at a fluorinated position, leading to the release of a fluoride (B91410) anion and the formation of a reactive quinoneimine. nih.gov This quinoneimine can be subsequently reduced to a hydroxyaniline derivative. nih.gov Another dehalogenation pathway involves the binding of a fluoro-containing (semi)quinoneimine metabolite to proteins. nih.gov A third mechanism includes the formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen. nih.gov
Research on the metabolism of the non-fluorinated analogue, N-isopropylaniline, in rats has identified 4-hydroxy-N-isopropylaniline as the major metabolite, alongside p-aminophenol as a minor metabolite. nih.gov This indicates that aromatic hydroxylation and N-dealkylation are important biotransformation pathways. N-isopropylaniline is also known to be a microbial degradation product of the herbicide propachlor. sigmaaldrich.com
Bacterial degradation of aniline and its derivatives has been widely studied, with genera such as Burkholderia, Pseudomonas, and Alcaligenes identified as key aniline degraders in aquatic environments. nih.govnih.gov The biodegradation of aniline often proceeds through the formation of catechol, which is then further metabolized. researchgate.net
Table of Potential Biotransformation Metabolites of this compound based on Analogous Compounds
| Parent Compound | Analogous Compound | Observed Metabolites | Metabolic Pathway |
| This compound | Fluorinated Anilines | Hydroxy-fluoroaniline derivatives, Quinoneimines | Monooxygenation, Dehalogenation |
| This compound | N-Isopropylaniline | 4-Hydroxy-N-isopropylaniline, p-Aminophenol | Aromatic Hydroxylation, N-Dealkylation |
Hydrolytic Stability and Kinetics of Degradation
The hydrolytic stability of this compound is expected to be significant under typical environmental pH conditions. The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated aromatic compounds generally resistant to hydrolysis. wikipedia.org While N-substituted amides can undergo hydrolysis, this is a distinct functional group from the amine in an aniline derivative. researchgate.net The hydrolysis of boron amine trifluoride has been studied, but this is not directly comparable to the C-N bond in an aniline. osti.gov Given the general stability of anilines and the strength of the C-F bond, direct hydrolysis of this compound is not anticipated to be a major degradation pathway. wikipedia.org
Theoretical Modeling of Environmental Persistence and Biodegradability
Quantitative Structure-Activity Relationship (QSAR) and other computational models are valuable tools for predicting the environmental fate of chemicals when experimental data is lacking. For substituted anilines, QSAR models have been developed to predict metabolic fate, including N-acetylation and the formation of N-oxanilic acids, based on the physicochemical parameters of the parent anilines. nih.gov These models have shown that electronic descriptors, such as partial atomic charges and the susceptibility to nucleophilic attack, are key parameters in predicting biotransformation pathways. researchgate.net
Computational chemistry can also be used to predict degradation pathways and the reactivity of molecules with environmental oxidants. purdue.edu While specific models for this compound are not available, the existing QSAR models for substituted anilines suggest that the electron-withdrawing nature of the fluorine atoms and the steric and electronic properties of the N-isopropyl group would be critical factors in determining its persistence and biodegradability. nih.govcust.edu.tw The development of robust QSAR models often relies on parameters like molecular connectivity indices to correlate chemical structure with biological activity. researchgate.net
Advanced Research Topics and Future Directions for 2,4,6 Trifluoro N Propan 2 Yl Aniline Research
Integration of Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Route Planning
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, offering powerful tools to accelerate discovery and development. mit.edu For a molecule like 2,4,6-trifluoro-N-(propan-2-yl)aniline, these computational approaches can bypass time-consuming and resource-intensive laboratory experiments. mit.eduarxiv.org
Property Prediction: Machine learning systems excel at modeling quantitative structure-property relationships (QSPR) to predict the physicochemical and biological properties of new molecules based on existing experimental data. researchgate.netnih.gov For this compound, ML models could be trained on datasets of other fluorinated and N-alkylated anilines to predict key parameters. Even with limited specific data on the target molecule, advanced frameworks can effectively predict properties using small datasets by understanding the underlying rules of molecular grammar. mit.edu
Key Predicted Properties could include:
Physicochemical Properties: Solubility, boiling point, vapor pressure, and lipophilicity (cLogP).
ADME Properties: Absorption, distribution, metabolism, and excretion parameters relevant to potential pharmaceutical applications. researchgate.netnih.gov
Spectroscopic Properties: AI could assist in predicting NMR chemical shifts, which is particularly useful for complex fluorinated compounds, aiding in automated identification. anr.fr
Synthetic Route Planning: AI-driven retrosynthesis tools are becoming vital for designing novel and efficient synthetic pathways. cas.org These applications leverage vast reaction databases to propose disconnections and suggest potential routes to a target molecule. kyoto-u.ac.jpnih.govresearchgate.net For this compound, a key challenge is the selective N-alkylation of the trifluoroaniline precursor. An AI planner could:
Identify optimal catalysts and reaction conditions by analyzing data from similar N-alkylation reactions. researchgate.net
Propose alternative, potentially undiscovered synthetic routes that minimize byproducts or improve yield.
Optimize multi-step syntheses by considering factors like cost, step-count, and availability of starting materials.
| Application Area | Objective | Potential Impact | Key Challenge |
|---|---|---|---|
| Property Prediction (QSPR) | Estimate physicochemical, ADME, and spectroscopic properties without synthesis. | Accelerated screening for materials science and drug discovery applications. | Availability of relevant training data for polyfluorinated N-alkylanilines. |
| Synthetic Route Planning | Design novel and efficient pathways for synthesis. | Reduced development time; improved yield and sustainability of the synthesis. | Data diversity in reaction databases to cover sparsely populated chemical subspaces. cas.org |
| In-silico Screening | Predict biological activity or material performance in virtual libraries. | Rapid identification of high-potential derivatives for further investigation. | Accuracy of the predictive models and complexity of biological/material interactions. |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. durham.ac.ukmit.edu These benefits are particularly relevant for reactions involving highly reactive intermediates or hazardous reagents, which are common in fluorination chemistry.
The synthesis of this compound could be significantly optimized using a continuous flow approach. A potential flow process might involve the N-alkylation of 2,4,6-trifluoroaniline (B1293507) with an isopropylating agent. A precedent for such a process can be seen in the continuous microflow synthesis of 2,4,5-trifluorobromobenzene from 2,4,5-trifluoroaniline, which demonstrates the successful handling of related fluorinated anilines in flow reactors. researchgate.net
Advantages of a Flow Synthesis Approach:
Precise Temperature Control: Superior heat exchange in microreactors allows for precise management of reaction exotherms, preventing side reactions.
Enhanced Safety: Small reaction volumes minimize the risks associated with handling potentially unstable intermediates or running reactions at high temperatures and pressures. mit.edu
Rapid Optimization: Reaction parameters such as temperature, pressure, and residence time can be screened quickly to find the optimal conditions.
Integrated Work-up: Downstream processing steps, such as quenching and purification using scavenger resins or cartridges, can be integrated directly into the flow path, creating a seamless, automated process. durham.ac.ukuc.pt
Development of Novel Analytical Techniques for Trace Analysis or In-Situ Monitoring
The detection and quantification of fluorinated organic compounds in various matrices present a significant analytical challenge. anr.fr Future research will likely focus on developing more sensitive and efficient analytical methods for this compound and its potential metabolites or degradation products, especially at trace levels.
Trace Analysis: Traditional methods for analyzing anilines include HPLC and GC, often coupled with mass spectrometry. thermofisher.com For trace analysis in environmental or biological samples, an online solid-phase extraction (SPE) step can be automated and coupled with HPLC to achieve the necessary sensitivity. thermofisher.com Given the compound's fluorine atoms, fluorine-specific detection methods could offer high selectivity.
In-Situ Monitoring: A key advancement in chemical process development is the ability to monitor reactions in real-time. For the synthesis of this compound, particularly in a continuous flow setup, in-situ monitoring is invaluable. Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, ¹⁹F NMR is highly sensitive and provides a clear analytical window for monitoring the consumption of fluorinated starting materials and the formation of fluorinated products without interference from non-fluorinated components. researchgate.net The integration of online NMR analysis with a continuous flow reactor allows for real-time optimization and control of the synthesis. researchgate.net
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| Online SPE-HPLC-MS | Trace analysis in environmental/biological samples | High sensitivity, automation, suitable for complex matrices. thermofisher.com | Requires method development, potential for matrix effects. |
| ¹⁹F NMR Spectroscopy | Structural characterization and in-situ reaction monitoring | High selectivity for fluorine, provides structural information, non-destructive. anr.frresearchgate.net | Lower sensitivity compared to MS for trace analysis, higher equipment cost. |
| Fluoride-Selective Electrode (after combustion) | Quantification of total organic fluorine | Accurate for total fluorine content. nih.gov | Destructive, does not identify the specific compound. |
Exploration of Emerging Reactivity Modalities
The chemical behavior of this compound is dictated by the interplay between the nucleophilic nitrogen atom and the electron-deficient aromatic ring. While classical N-alkylation and acylation reactions are expected, future research should explore more modern and sustainable synthetic methodologies.
Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes, such as transaminases or reductive aminases, could offer novel routes to synthesize or modify this compound and its derivatives under mild conditions. Enzymatic methods are particularly powerful for achieving high stereoselectivity, which would be crucial if chiral centers were introduced into the molecule. nih.gov
Photoredox and Electrocatalysis: These emerging fields use light or electricity to drive chemical reactions, often providing unique reactivity patterns not accessible through thermal methods. For a polyfluoroaromatic compound, these techniques could enable novel C-H functionalization or cross-coupling reactions on the aniline (B41778) ring, allowing for the synthesis of more complex derivatives that would be difficult to access otherwise.
Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable. Research into the selective C-H activation of the aromatic ring of this compound would open avenues for creating a library of derivatives for screening in pharmaceutical or materials science applications. The fluorine substituents direct ortho- and para- to the amino group, but their strong electron-withdrawing nature deactivates the ring, making such transformations challenging yet rewarding.
Interdisciplinary Research with Broader Chemical and Materials Science Fields
The unique properties conferred by fluorine atoms—such as increased metabolic stability, altered lipophilicity, and unique electronic characteristics—make fluorinated compounds valuable in a wide range of fields. mit.educore.ac.uk this compound is a prime candidate for interdisciplinary research.
Medicinal Chemistry: The trifluorinated phenyl ring is a common motif in pharmaceuticals due to its ability to enhance properties like metabolic stability and binding affinity. The N-isopropylaniline scaffold could be explored as a building block for new bioactive compounds. For instance, the related compound 3,4,5-trifluoroaniline (B67923) is used in the synthesis of hepatitis B virus capsid assembly modulators. ossila.com By analogy, this compound could serve as a precursor for novel therapeutic agents.
Materials Science: Fluorinated compounds are integral to the development of advanced materials, including polymers, liquid crystals, and organic electronics. core.ac.uk The properties of this compound, such as its expected thermal stability and hydrophobicity, could be exploited in the creation of new functional materials. For example, fluorinated anilines have been incorporated into quasi-2D perovskite films for use in light-emitting diodes (LEDs), suggesting a potential application in organic electronics. ossila.com Its structure could also be incorporated into specialty polymers to create materials with low surface energy and high chemical resistance.
Agrochemicals: The introduction of fluorinated groups is a well-established strategy in the design of modern herbicides, insecticides, and fungicides. The specific combination of the trifluorophenyl group and the N-isopropyl substituent could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,6-trifluoro-N-(propan-2-yl)aniline, and how can purity be validated?
- Methodology :
- Synthesis : Start with 2,4,6-trifluoroaniline (CAS 363-81-5) as the precursor. Introduce the isopropyl group via nucleophilic substitution using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .
- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted starting materials. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (retention time comparison with standards) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
- Key Techniques :
- -NMR : The three fluorine atoms in the 2,4,6-positions produce distinct splitting patterns (e.g., coupling constants ~8–12 Hz for meta-fluorines) .
- IR Spectroscopy : Observe N–H stretching (~3350 cm⁻¹ for secondary amines) and C–F vibrations (~1200–1100 cm⁻¹) .
- X-ray Crystallography : Resolve the isopropyl group’s spatial arrangement and fluorine interactions (e.g., C–F⋯H hydrogen bonds) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety Measures :
- Use PPE (gloves, goggles) due to potential skin/eye irritation, as observed in structurally related N,N-diisopropylaniline derivatives .
- Store in airtight containers under inert gas (argon) to prevent oxidation of the amine group .
- Dispose of waste via alkaline hydrolysis (e.g., NaOH/ethanol) to neutralize reactive intermediates .
Advanced Research Questions
Q. How does the fluorine substitution pattern influence electronic properties in catalytic applications?
- Experimental Design :
- Electrochemical Analysis : Perform cyclic voltammetry in acetonitrile to measure redox potentials. Fluorine’s electron-withdrawing effect lowers HOMO energy, enhancing oxidative stability .
- DFT Calculations : Compare charge distribution in 2,4,6-trifluoro vs. non-fluorinated analogs (e.g., Mulliken charges on the aromatic ring) .
- Data Interpretation : Fluorine substituents increase electrophilicity, making the compound a candidate for Suzuki-Miyaura cross-coupling reactions as a directing group .
Q. What strategies resolve contradictions in crystallographic data for fluorinated aniline derivatives?
- Approach :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns in N–H⋯F interactions) .
- Twinned Data Refinement : Apply SHELXL for high-resolution data correction, especially for crystals with pseudo-symmetry .
Q. How can this compound serve as an intermediate in kinase inhibitor development?
- Medicinal Chemistry Workflow :
- Functionalization : Modify the isopropyl group via reductive amination to introduce pyridine or piperidine moieties (see patent EP20240807 for analogous intermediates) .
- Bioactivity Screening : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
